2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile
CAS No.: 2091590-12-2
Cat. No.: VC3162195
Molecular Formula: C9H8N4S
Molecular Weight: 204.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2091590-12-2 |
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Molecular Formula | C9H8N4S |
Molecular Weight | 204.25 g/mol |
IUPAC Name | 2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetonitrile |
Standard InChI | InChI=1S/C9H8N4S/c10-2-3-13-9(11)5-8(12-13)7-1-4-14-6-7/h1,4-6H,3,11H2 |
Standard InChI Key | ZJQCMEMENCDNAG-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=NN(C(=C2)N)CC#N |
Canonical SMILES | C1=CSC=C1C2=NN(C(=C2)N)CC#N |
Introduction
Structural Features and Chemical Properties
Molecular Structure
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile possesses a complex heterocyclic structure with several key components:
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A pyrazole core, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms
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An amino (-NH₂) group at the 5-position of the pyrazole ring
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A thiophene ring (specifically a 3-thienyl group) attached at the 3-position of the pyrazole
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An acetonitrile group (-CH₂CN) connected to the N-1 position of the pyrazole
The molecular formula of this compound is C₉H₈N₄S, with a molecular weight of approximately 204.25 g/mol. The compound contains multiple heteroatoms (N and S) and functional groups that contribute to its chemical reactivity and potential interactions with biological targets.
Physical Properties
Based on the structure and comparison with similar pyrazole derivatives, the following physical properties can be inferred for 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:
Property | Predicted Value/Characteristic |
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Physical State | Likely a crystalline solid at room temperature |
Color | Pale yellow to off-white |
Solubility | Moderate solubility in polar organic solvents (DMSO, DMF, methanol); limited water solubility |
Melting Point | Estimated range of 180-220°C |
LogP | Approximately 1.2-1.8 (moderate lipophilicity) |
pKa | Amino group: approximately 4-5; Pyrazole NH: approximately 13-14 |
Reactivity
The reactivity of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile is governed by its functional groups:
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The amino group at the 5-position can undergo various reactions typical of primary amines, including acylation, alkylation, diazotization, and formation of imines.
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The nitrile group (-CN) can be transformed through several reactions, including hydrolysis to form carboxylic acids or amides, reduction to form primary amines, and addition reactions with nucleophiles.
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The thiophene ring can participate in electrophilic aromatic substitution reactions and oxidation reactions, particularly at the sulfur atom.
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The pyrazole ring can undergo electrophilic substitution, primarily at the 4-position, as well as coordination with metal ions through nitrogen atoms.
Similar to other pyrazole derivatives described in research literature, this compound could participate in complex formation with transition metals through its nitrogen donor atoms, which may be relevant for potential catalytic applications .
Synthesis Methods
From 5-Amino-3-(thiophen-3-yl)-1H-pyrazole
A feasible approach would involve the N-alkylation of 5-amino-3-(thiophen-3-yl)-1H-pyrazole with chloroacetonitrile or bromoacetonitrile:
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Synthesis of 5-amino-3-(thiophen-3-yl)-1H-pyrazole intermediate
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N-alkylation with chloroacetonitrile in the presence of a base such as potassium carbonate in DMF or acetone
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Purification by recrystallization or column chromatography
Through Cyclization Reactions
Another approach could involve the cyclization of appropriate hydrazine derivatives with β-functionalized nitriles:
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Reaction of a thiophene-containing enaminonitrile with hydrazine to form the pyrazole ring
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Introduction of the amino group through nitration followed by reduction
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N-alkylation with chloroacetonitrile to yield the target compound
This approach is supported by similar syntheses described in the literature, such as the reaction of 3,4-dimethylthieno[2,3-b]thiophene-2,5-dicarboxylate with acetonitrile in the presence of sodium hydride .
Key Reaction Conditions
Based on similar syntheses reported in the literature, the following reaction conditions might be optimal for preparing 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:
Reaction Step | Reagents | Conditions | Expected Yield |
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Pyrazole formation | Hydrazine hydrate, appropriate enaminonitrile | Reflux in ethanol, 3-5 hours | 70-80% |
N-alkylation | Chloroacetonitrile, K₂CO₃ | DMF, 50-60°C, 6-8 hours | 65-75% |
Amino group introduction (if needed) | 1. HNO₃/H₂SO₄ 2. Fe/AcOH or SnCl₂ | 1. 0-5°C 2. Room temperature to reflux | 50-60% |
The use of hydrazine hydrate for the formation of pyrazole rings is well-documented in the literature, as evidenced by the synthesis of 3-[5-(5-Amino-1H-pyrazol-3-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-1H-pyrazol-5-yl amine described in search result .
Biological Activity and Applications
Structure-Activity Relationships
The biological activity of 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile would be influenced by its structural features:
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The amino group at position 5 may enhance water solubility and provide a site for hydrogen bonding with biological targets.
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The thiophene ring at position 3 contributes to the compound's lipophilicity and may influence its interaction with hydrophobic binding pockets in biological targets.
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The acetonitrile group at the N-1 position can serve as a hydrogen bond acceptor and may impact the compound's pharmacokinetic properties.
Pyrazolothiazole-substituted compounds have been reported to have "an extensive variety of potential applications in the medicinal and pharmacological arenas," which may also apply to this pyrazole-thiophene hybrid .
Research Applications
2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile could serve as:
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A building block for the synthesis of more complex bioactive molecules
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A ligand in coordination chemistry due to its multiple potential binding sites
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A probe in structure-activity relationship studies
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A starting material for the development of fluorescent sensors or imaging agents
The pyrazole-thiophene scaffold has been utilized in the development of various heterocyclic compounds with promising biological activities, as evidenced by research on similar structural motifs .
Comparative Analysis with Related Compounds
Structural Analogs
Several compounds share structural similarities with 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:
Functional Group Contributions
The following table summarizes how different functional groups in 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile contribute to its potential properties:
Functional Group | Position | Contribution to Properties |
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Amino (-NH₂) | Pyrazole C-5 | Hydrogen bonding; increased water solubility; potential for derivatization |
Thiophene | Pyrazole C-3 | Lipophilicity; π-stacking interactions; unique electronic properties |
Acetonitrile (-CH₂CN) | Pyrazole N-1 | Hydrogen bond acceptor; potential for transformation to other functional groups |
Pyrazole core | - | Hydrogen bonding; aromatic character; potential for metal coordination |
Current Research Directions
Synthetic Methodology Development
Current research in the field of pyrazole chemistry focuses on developing more efficient and sustainable synthetic methodologies, including:
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One-pot multicomponent reactions for rapid access to complex pyrazole derivatives
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Microwave-assisted synthesis to reduce reaction times and energy consumption
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Green chemistry approaches using environmentally friendly solvents and catalysts
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Flow chemistry methods for scalable synthesis
The development of facile one-pot multicomponent synthesis methods for pyrazolo-thiazole derivatives, as described in search result , represents a significant advancement in this area.
Biological Evaluation Studies
Research efforts are also directed toward comprehensive biological evaluation of pyrazole derivatives similar to 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile:
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Screening against various biological targets to identify potential therapeutic applications
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Investigation of structure-activity relationships to optimize biological activity
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Mechanistic studies to understand the molecular basis of observed biological effects
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Development of more selective and potent derivatives through rational design
Future Research Opportunities
Future research on 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile and related compounds may include:
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Detailed investigation of its synthesis, optimization, and scale-up
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Comprehensive evaluation of its biological activities through in vitro and in vivo studies
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Exploration of its potential as a building block for the synthesis of more complex bioactive molecules
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Investigation of its coordination chemistry with various metal ions for potential catalytic applications
The synthesis and analysis of bis-heterocyclic compounds containing pyrazole moieties, as described in search result , provides valuable insights for future research directions.
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